molecular formula C19H18N2OS B11376167 4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide

4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide

Katalognummer: B11376167
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: QDLCJXBMCGGIAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group, a phenyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide typically involves the condensation of appropriate thiazole precursors with amine derivatives. One common method involves the reaction of 4-methyl-2-phenylthiazole-5-carboxylic acid with 1-phenylethylamine under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methyl-2-phenylthiazole
  • 2-phenyl-1,3-thiazole-5-carboxamide
  • N-(1-phenylethyl)-1,3-thiazole-5-carboxamide

Uniqueness

4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methyl and phenyl groups on the thiazole ring, along with the carboxamide moiety, distinguishes it from other similar compounds and contributes to its distinct properties.

Eigenschaften

Molekularformel

C19H18N2OS

Molekulargewicht

322.4 g/mol

IUPAC-Name

4-methyl-2-phenyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H18N2OS/c1-13(15-9-5-3-6-10-15)20-18(22)17-14(2)21-19(23-17)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,20,22)

InChI-Schlüssel

QDLCJXBMCGGIAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.